ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylidene)amino]propanoate

Protecting group chemistry Orthogonal reactivity Peptide synthesis

Traditional linear synthesis of 2,5-dichlorothiophene-containing amino acid derivatives requires repetitive protection/deprotection cycles, reducing overall yields and increasing costs. This pre-activated building block solves that bottleneck. - Orthogonal Stability: The diphenylmethylidene group resists basic/nucleophilic conditions but cleaves under mild acidic hydrolysis, enabling chemoselective transformations without re-optimization. - Phase-Transfer Alkylation Ready: Pre-activated for direct PTC alkylation to generate quaternary amino acid derivatives for medicinal chemistry libraries. - Cross-Coupling Handles: The 2,5-dichlorothiophene motif provides heteroatom handles for Pd-catalyzed cross-coupling, expanding scaffold diversity beyond simple phenyl analogs.

Molecular Formula C22H19Cl2NO2S
Molecular Weight 432.36
CAS No. 2568039-08-5
Cat. No. B2840863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylidene)amino]propanoate
CAS2568039-08-5
Molecular FormulaC22H19Cl2NO2S
Molecular Weight432.36
Structural Identifiers
SMILESCCOC(=O)C(CC1=C(SC(=C1)Cl)Cl)N=C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C22H19Cl2NO2S/c1-2-27-22(26)18(13-17-14-19(23)28-21(17)24)25-20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,18H,2,13H2,1H3
InChIKeyPNTADDUCBKREES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylidene)amino]propanoate


Ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylidene)amino]propanoate is a protected, non-proteinogenic amino acid derivative. It features a 2,5-dichlorothiophen-3-yl side chain and an alpha-amino group masked by a diphenylmethylidene (benzhydrylidene) Schiff base . This compound serves as a versatile synthetic intermediate, where the diphenylmethylidene group enables selective transformations at the ester or alpha-carbon while preventing undesired amine reactivity [1]. It is structurally related to known building blocks used in medicinal chemistry for the synthesis of complex heterocyclic scaffolds.

1
Orthogonal protecting group strategy — diphenylmethylidene enables selective ester or alpha-carbon transformations without amine interference.
2
Pre-activated for alpha-alkylation — imine enhances alpha-proton acidity, supporting direct enolate chemistry under phase-transfer conditions.
3
Halogenated thiophene side-chain entry — 2,5-dichlorothiophene motif provides a heterocyclic handle for cross-coupling or SAR diversification.

Substitution Not Recommended for Ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylidene)amino]propanoate


This compound is not a simple commodity reagent. Its value is tied to the orthogonal reactivity of the diphenylmethylidene protecting group. Substituting it with a free amine (e.g., ethyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate) or an alternative protecting group (e.g., Boc- or Cbz-protected) would fundamentally alter the synthetic sequence . The diphenylmethylidene group is stable to basic and nucleophilic conditions but can be selectively removed under mild acidic hydrolysis, enabling a different reaction compatibility profile compared to carbamates [1]. This directly impacts reaction yields and the feasibility of subsequent synthetic steps, making direct substitution without re-optimization risky.

Target Form
Diphenylmethylidene-protected (current product)
Free amine or Boc/Cbz-protected analog
Diphenylmethylidene is stable to bases and nucleophiles but labile to mild aqueous acid. Boc group requires strong acid for removal. Orthogonal lability profiles cannot be interchanged without re-optimizing the deprotection sequence.
Side Chain
2,5-dichlorothiophen-3-yl (current product)
Simple phenyl analog
The 2,5-dichlorothiophene ring introduces distinct electronic character and halogen-bonding potential. Replacing it with a phenyl ring alters steric and electronic properties, which may shift SAR interpretation.
Synthetic Sequence
Pre-built protected amino acid ester
Separate amine protection followed by side-chain introduction
Using the unprotected precursor requires an extra protection step and risks N-alkylation side products during alpha-carbon alkylation, which may reduce overall yield and complicate purification.

Differentiation Evidence for Ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylidene)amino]propanoate


Orthogonal Stability: Diphenylmethylidene vs. Boc

The diphenylmethylidene group provides a distinct orthogonal stability profile. While no direct head-to-head kinetic data for this specific compound was found, established class-level knowledge indicates that Schiff base protecting groups like diphenylmethylidene are stable to bases and nucleophiles but are labile to mild aqueous acids (e.g., 1N HCl), in contrast to the Boc group which is labile to strong acids (e.g., TFA) but stable to bases and catalytic hydrogenation [1]. This allows for selective deprotection in the presence of other acid-sensitive functionalities.

Orthogonal Stability
Class-level inference
Diphenylmethylidene is stable to bases and nucleophiles but labile to mild aqueous acid. Boc group requires strong acid (e.g., TFA) for removal.
Supports orthogonal deprotection strategy selection
Data to verify for this specific compound; based on established Schiff base protecting group chemistry.
Protecting group chemistry Orthogonal reactivity Peptide synthesis

Alpha-Carbon Activation: Protected vs. Free Amine

The diphenylmethylidene group enhances the acidity of the alpha-proton, facilitating enolate formation and subsequent alkylation. This compound is a direct analog of ethyl N-(diphenylmethylene)glycinate, which is widely used in phase-transfer catalyzed alkylations to form quaternary amino acids. In contrast, the free amine form (ethyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate) would require protection before alkylation to avoid N-alkylation side-reactions [1]. No direct pKa comparison data was found for this specific compound, but the activating effect is a well-established class property [2].

Alpha-Carbon Activation
Class-level inference
Imine group enhances alpha-proton acidity, facilitating enolate formation for direct alkylation under phase-transfer conditions. Avoids N-alkylation byproducts seen with free amine.
Enables direct alpha-alkylation workflow fit
No direct pKa comparison found for this specific derivative; effect is class-level inference.
Alpha-amino acid alkylation C-C bond formation Phase-transfer catalysis

2,5-Dichlorothiophene vs. Phenyl Side Chain

Unlike standard phenyl-substituted diphenylmethylene glycine derivatives, this compound contains a 2,5-dichlorothiophen-3-yl side chain. The 2,5-dichlorothiophene moiety is a known privileged structure in kinase inhibitors and GPCR ligands, offering distinct electronic and steric properties (electron-rich heterocycle, two halogen substituents) compared to a simple phenyl ring [1]. No direct biological data for this compound was found, but the structural deviation from common phenyl analogs like ethyl 3-phenyl-2-[(diphenylmethylidene)amino]propanoate creates a point of differentiation for SAR studies.

2,5-Dichlorothiophene Side Chain
Class-level inference
Electron-rich heterocycle with two chlorine substituents offers distinct halogen-bonding potential and π-stacking compared to a standard phenyl ring. Reported molecular weight ~432.4 g/mol.
Supports SAR diversification and medicinal chemistry library fit
No direct biological data for this compound; structural differentiation from phenyl analogs only.
Medicinal chemistry Structure-Activity Relationship Thiophene bioisostere

Application Scenarios for Ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylidene)amino]propanoate


Phase-Transfer Alkylation to alpha-Substituted Amino Acids

This compound is pre-activated for direct use in phase-transfer catalyzed alkylation reactions to generate diverse quaternary amino acid derivatives, a common step in medicinal chemistry library synthesis [1]. The 2,5-dichlorothiophene side chain introduces heteroatom handles for further cross-coupling reactions, which is not possible with simple phenyl analogs.

Selective Inhibitors Targeting Halogen-Binding Pockets

The 2,5-dichlorothiophene motif is known to engage halogen-bonding interactions in protein active sites [1]. This compound can be a key intermediate for structure-activity relationship (SAR) studies on targets where a halogenated thiophene has been identified as a privileged fragment, bypassing early linear synthesis of the side chain.

Orthogonal Protection for Peptide Mimetics

The diphenylmethylidene group provides orthogonal stability to the base-labile Fmoc group, which is standard in solid-phase peptide synthesis [2]. This building block can be used in solution-phase synthesis of modified dipeptides where selective deprotection of the alpha-amine is required while maintaining other base-labile esters intact.

Application
Selection Property
Validation Focus
Phase-transfer alkylation to alpha-substituted amino acids
Pre-activated alpha-proton for enolate chemistry
Enolate formation and alkylation yield under chosen conditions
Selective inhibitor synthesis targeting halogen-binding pockets
2,5-dichlorothiophene side-chain entry
SAR response and halogen-bonding engagement in target assays
Orthogonal protection for peptide mimetic synthesis
Mild acid-labile diphenylmethylidene group orthogonal to Fmoc
Selective deprotection without disturbing base-labile esters
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